molecular formula C14H21BrN2O2S B13374539 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-ethylpiperazine

1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-ethylpiperazine

Cat. No.: B13374539
M. Wt: 361.30 g/mol
InChI Key: PGRRXZMQAWCVPH-UHFFFAOYSA-N
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Description

1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-ethylpiperazine is a chemical compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a bromo-substituted dimethylphenyl group attached to a sulfonyl moiety, which is further connected to an ethyl-substituted piperazine ring. The unique structural features of this compound make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-ethylpiperazine typically involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with 4-ethylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-ethylpiperazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The sulfonyl group can be involved in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-ethylpiperazine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-ethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The bromo and ethyl groups can enhance the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

  • 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]azepane
  • 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-2-methylindoline

Comparison: Compared to similar compounds, 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-ethylpiperazine exhibits unique structural features that can influence its reactivity and biological activity. The presence of the ethyl group on the piperazine ring can enhance its lipophilicity and membrane permeability, making it more effective in certain biological applications. Additionally, the specific substitution pattern on the phenyl ring can affect the compound’s electronic properties and reactivity in chemical reactions.

Properties

Molecular Formula

C14H21BrN2O2S

Molecular Weight

361.30 g/mol

IUPAC Name

1-(4-bromo-2,5-dimethylphenyl)sulfonyl-4-ethylpiperazine

InChI

InChI=1S/C14H21BrN2O2S/c1-4-16-5-7-17(8-6-16)20(18,19)14-10-11(2)13(15)9-12(14)3/h9-10H,4-8H2,1-3H3

InChI Key

PGRRXZMQAWCVPH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C)Br)C

Origin of Product

United States

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